8-(4-Ethoxyphenyl)-8-oxooctanoic acid

CAS No.: 898791-71-4

Cat. No.: VC2390560

Molecular Formula: C16H22O4

Molecular Weight: 278.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898791-71-4 |

|---|---|

| Molecular Formula | C16H22O4 |

| Molecular Weight | 278.34 g/mol |

| IUPAC Name | 8-(4-ethoxyphenyl)-8-oxooctanoic acid |

| Standard InChI | InChI=1S/C16H22O4/c1-2-20-14-11-9-13(10-12-14)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) |

| Standard InChI Key | QVAGLYGPTOYQLX-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

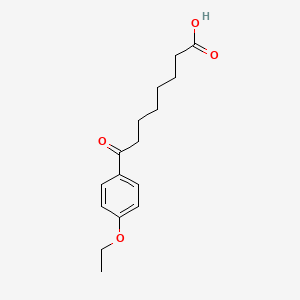

8-(4-Ethoxyphenyl)-8-oxooctanoic acid consists of an eight-carbon chain (octanoic acid) with a ketone functional group at the 8-position, which is attached to a 4-ethoxyphenyl group. The compound's structure features several key functional groups:

-

A carboxylic acid group (-COOH) at one end of the molecule

-

A ketone group (C=O) connecting the octanoic acid chain to the aromatic ring

-

An ethoxy group (-OCH2CH3) at the para position of the phenyl ring

The structure can be represented using various chemical notations:

-

IUPAC Name: 8-(4-ethoxyphenyl)-8-oxooctanoic acid

-

InChI: InChI=1S/C16H22O4/c1-2-20-14-11-9-13(10-12-14)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19)

Physical and Chemical Properties

The key physical and chemical properties of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C16H22O4 |

| Molecular Weight | 278.34 g/mol |

| CAS Number | 898791-71-4 |

| PubChem CID | 24727058 |

| Synonyms | 8-(4-ETHOXYPHENYL)-8-OXOOCTANOIC ACID; MFCD02260986; DTXSID50645440 |

| Physical State | Solid (inferred based on similar compounds) |

The compound likely demonstrates solubility in organic solvents and partial solubility in aqueous solutions, based on its structure containing both hydrophobic and hydrophilic moieties .

Applications in Research

8-(4-Ethoxyphenyl)-8-oxooctanoic acid has significant potential applications in various research fields, particularly in biological and pharmaceutical studies.

Biological Research

The compound can mimic naturally occurring fatty acids, allowing it to integrate into lipid metabolism processes within biological systems. This property makes it a valuable tool for studying:

-

Metabolic pathways related to fatty acid metabolism

-

Cellular signaling mechanisms involving lipids

-

Structure-activity relationships of fatty acid derivatives

Pharmaceutical Applications

Based on research with structurally similar compounds, 8-(4-Ethoxyphenyl)-8-oxooctanoic acid may have potential pharmaceutical applications:

-

As a scaffold for drug development

-

In the study of enzyme inhibition

-

For investigating structure-activity relationships in drug design

Related compounds have shown antiproliferative activity against various cancer cell lines, suggesting potential directions for research with 8-(4-Ethoxyphenyl)-8-oxooctanoic acid .

Biological Effects and Mechanisms

Interactions with Biological Systems

The biological effects of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid involve interactions with specific molecular targets within cells, potentially influencing:

-

Enzymatic pathways related to lipid metabolism

-

Receptor activities that respond to fatty acids

-

Cellular functions dependent on lipid signaling

Comparison with Related Compounds

8-(4-Ethoxyphenyl)-8-oxooctanoic acid belongs to a family of compounds with similar structural features. Table 2 provides a comparison with related compounds:

Structure-Activity Relationships

The comparison of these related compounds provides insights into structure-activity relationships:

-

Substitution on the phenyl ring (ethoxy, hexyl, pentyloxy) affects lipophilicity and potential receptor interactions

-

The nature of the terminal group (carboxylic acid vs. ester) influences solubility and biological activity

-

The presence or absence of the phenyl ring significantly affects the molecule's spatial arrangement and interactions with biological targets

Analytical Methods for Characterization

Various analytical techniques can be employed to characterize 8-(4-Ethoxyphenyl)-8-oxooctanoic acid, ensuring its identity, purity, and structural integrity.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR): For structural confirmation and purity assessment

-

Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis

-

Infrared Spectroscopy (IR): For identification of functional groups

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): For purity determination and separation

-

Thin-Layer Chromatography (TLC): For monitoring reactions and preliminary purity assessment

-

Flash chromatography: Particularly useful for purification, typically using gradient systems such as 10–80% EtOAc in hexanes

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): For thermal stability assessment and phase transition identification

Current Research and Future Perspectives

Current Research Trends

Research on compounds structurally similar to 8-(4-Ethoxyphenyl)-8-oxooctanoic acid indicates several active areas of investigation:

-

Development of selective histone deacetylase inhibitors (HDAC6i) for potential cancer treatment

-

Investigation of structure-activity relationships to optimize biological activity

-

Exploration of antiproliferative properties against various cancer cell lines

Future Research Directions

Future research on 8-(4-Ethoxyphenyl)-8-oxooctanoic acid may focus on:

-

Comprehensive biological activity profiling

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of its potential as a scaffold for drug development

-

Investigation of its metabolism and pharmacokinetics

-

Studies of its interactions with specific molecular targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume